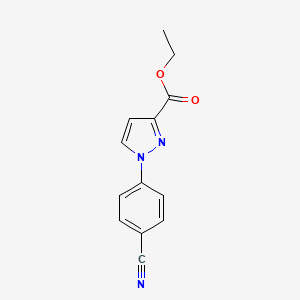![molecular formula C19H20N4O B1430437 {1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1785765-14-1](/img/structure/B1430437.png)
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol is a compound that belongs to the class of azetidinyltriazoles. It contains an azetidin-3-yl and 1,2,3-triazol-4-yl group, attached to a diphenylmethyl moiety through a methanol linker
Preparation Methods
The synthesis of {1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol involves multiple steps. The synthetic route typically starts with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the 1,2,3-triazol-4-yl moiety and its attachment to the methanol linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl or triazol-4-yl positions, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol can be compared with other similar compounds, such as:
Azetidinyltriazoles: Compounds with similar azetidin-3-yl and triazol-4-yl groups, but different substituents.
Diphenylmethyl derivatives: Compounds containing the diphenylmethyl moiety attached to different functional groups.
Methanol-linked compounds: Molecules with a methanol linker connecting different functional groups. The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(1-benzhydrylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-14-17-11-23(21-20-17)18-12-22(13-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,18-19,24H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOMDPQXRMYDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)



![2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline](/img/structure/B1430363.png)









